molecular formula C18H17NO3 B10810032 (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B10810032
M. Wt: 295.3 g/mol
InChI Key: FCDPAVJDNBSFRI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzodioxole ring and a phenylethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Preparation of the Prop-2-enamide Backbone: This involves the reaction of an appropriate acyl chloride with an amine to form the amide bond.

    Coupling of the Benzodioxole and Prop-2-enamide Units: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Synthesis of Intermediates: Using batch reactors for the cyclization and amide formation steps.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH conditions.

    Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its amide functionality.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide: Characterized by the presence of a benzodioxole ring and a phenylethyl group.

    (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

    (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enol: Contains an alcohol group instead of an amide.

Uniqueness

    Stability: The amide bond in this compound provides greater stability compared to the amine or alcohol derivatives.

    Reactivity: The presence of the amide group influences the compound’s reactivity, making it suitable for specific chemical transformations.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-11,13H,12H2,1H3,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPAVJDNBSFRI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.